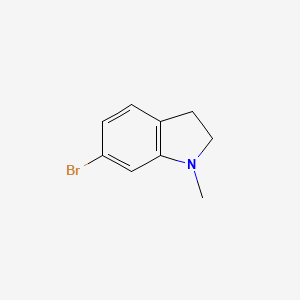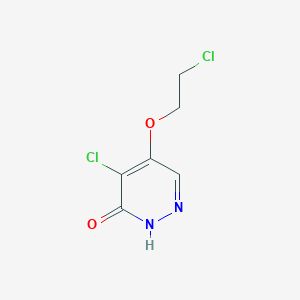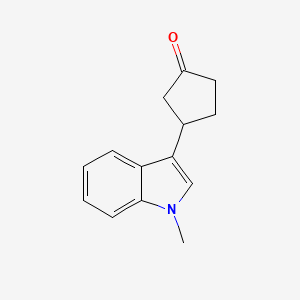
3-Chloro-2-(piperidin-4-yl)propan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 3-chloro-2-(pipéridin-4-yl)propan-1-ol est un composé chimique qui présente un cycle pipéridine, un groupement propanol chloré et un sel de chlorhydrate.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de 3-chloro-2-(pipéridin-4-yl)propan-1-ol implique généralement les étapes suivantes :
Formation du cycle pipéridine : Le cycle pipéridine peut être synthétisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Hydroxylation : Le groupe hydroxyle est introduit par des réactions d’hydrolyse ou d’addition d’alcool.
Formation du sel de chlorhydrate : La dernière étape implique la conversion de la base libre en son sel de chlorhydrate par traitement avec de l’acide chlorhydrique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse ci-dessus, en mettant l’accent sur l’évolutivité, la rentabilité et la sécurité. La chimie en écoulement continu et les plateformes de synthèse automatisées sont souvent utilisées pour améliorer l’efficacité et le rendement.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Le composé peut subir des réactions de réduction pour éliminer l’atome de chlore ou réduire le groupe hydroxyle.
Substitution : L’atome de chlore peut être substitué par d’autres nucléophiles, tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Catalyseurs tels que le palladium sur carbone ou réactifs tels que l’hydrure de lithium et d’aluminium.
Substitution : Nucléophiles tels que l’azoture de sodium ou la thiourée.
Produits principaux
Oxydation : Formation de cétones ou d’aldéhydes.
Réduction : Formation de dérivés d’alcool déchlorés ou réduits.
Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
Le chlorhydrate de 3-chloro-2-(pipéridin-4-yl)propan-1-ol a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Utilisé comme intermédiaire dans la synthèse de composés pharmaceutiques.
Synthèse organique : Sert de brique de base pour la synthèse de molécules organiques complexes.
Études biologiques : Enquête sur ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anti-inflammatoires.
Applications industrielles : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
3-Chloro-2-(piperidin-4-yl)propan-1-ol hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du chlorhydrate de 3-chloro-2-(pipéridin-4-yl)propan-1-ol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle pipéridine et le groupement propanol chloré contribuent à son affinité de liaison et à son activité. Les voies et les cibles exactes dépendent de l’application spécifique et du contexte d’utilisation.
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorhydrate de biperidène : Un cholinolytique utilisé pour traiter la maladie de Parkinson.
Chlorhydrate de triperidène : Un isomère structurel du biperidène ayant des propriétés pharmacologiques similaires.
3-(Pipéridin-1-yl)propan-1-ol : Un composé apparenté ayant une structure similaire mais sans atome de chlore.
Unicité
Le chlorhydrate de 3-chloro-2-(pipéridin-4-yl)propan-1-ol est unique en raison de sa combinaison spécifique d’un cycle pipéridine, d’un groupement propanol chloré et d’un sel de chlorhydrate. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications dans la recherche et l’industrie.
Propriétés
Numéro CAS |
1356087-50-7 |
|---|---|
Formule moléculaire |
C8H17Cl2NO |
Poids moléculaire |
214.13 g/mol |
Nom IUPAC |
3-chloro-2-piperidin-4-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H16ClNO.ClH/c9-5-8(6-11)7-1-3-10-4-2-7;/h7-8,10-11H,1-6H2;1H |
Clé InChI |
MDJBISZJOOIVFJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C(CO)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11890977.png)



![1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride](/img/structure/B11891012.png)






